2-[(4-methylphenyl)amino]-N'-{(1E,2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}acetohydrazide (non-preferred name)
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Overview
Description
N’-[(1E,2E)-2-METHYL-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-EN-1-YLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, hydrazide groups, and alkyl substituents, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-2-METHYL-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-EN-1-YLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE typically involves a multi-step process. The initial step often includes the formation of the prop-2-en-1-one backbone through aldol condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and solvents that facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2E)-2-METHYL-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-EN-1-YLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the structure by removing oxygen atoms or adding hydrogen atoms.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-[(1E,2E)-2-METHYL-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-EN-1-YLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N’-[(1E,2E)-2-METHYL-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-EN-1-YLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological activities. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
- (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
- (E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one
Uniqueness
N’-[(1E,2E)-2-METHYL-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-EN-1-YLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H27N3O |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-(4-methylanilino)-N-[(E)-[(E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C22H27N3O/c1-16(2)20-9-7-19(8-10-20)13-18(4)14-24-25-22(26)15-23-21-11-5-17(3)6-12-21/h5-14,16,23H,15H2,1-4H3,(H,25,26)/b18-13+,24-14+ |
InChI Key |
NFFAQQJRVNCFRT-PORCUZMESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C(=C/C2=CC=C(C=C2)C(C)C)/C |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC(=CC2=CC=C(C=C2)C(C)C)C |
Origin of Product |
United States |
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